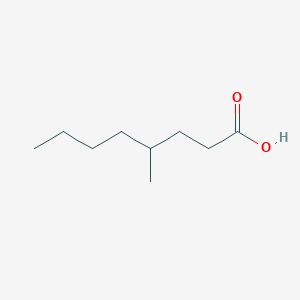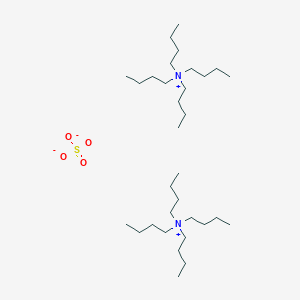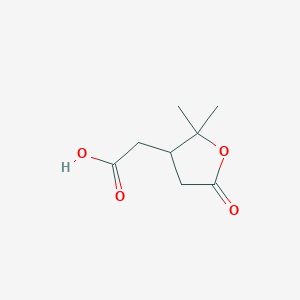![molecular formula C9H14O3 B109288 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1127-13-5](/img/structure/B109288.png)
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The InChI code for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is 1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid include a formal [4 + 2] cycloaddition reaction .Physical And Chemical Properties Analysis
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a white to off-white solid with a melting point of 224-226°C . It has a density of 1.398±0.06 g/cm3 and a boiling point of 322.2±42.0 °C at 760 mmHg .科学的研究の応用
Chemical Shift Analysis in Bicyclic Compounds
Riguera (1978) conducted research on hydroxybicyclo[2.2.2]octane carboxylic acids, demonstrating how the 13C NMR spectra can provide unambiguous assignment of resonance peaks in such compounds. This study is significant for understanding the electronic environment in bicyclic structures like 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (Riguera, 1978).
Stereoselective Functionalization and Synthesis
Palkó, Sohár, and Fülöp (2011) explored the synthesis and transformations of amino and hydroxymethyl derivatives of bicyclic octane carboxylic acids. Their work on the stereoselective functionalization of these compounds contributes to the broader understanding of synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Palkó, Sohár, & Fülöp, 2011).
Substituent Effects and Acidity
Exner and Böhm (2002) investigated the inductive effects in molecules like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their findings on the substituent effects in the acid molecule and anion provide valuable insights into the acidity and reactivity of these compounds, which is crucial for their application in synthetic chemistry and biochemistry (Exner & Böhm, 2002).
Crystal Structure Analysis
Arias-Pérez et al. (2003) conducted a structural study on α-hydroxyesters derived from hydroxybicyclo[2.2.2]octane carboxylic acid. Their research utilizing IR and NMR spectroscopy, along with X-ray diffraction, provides detailed insights into the molecular structure of these compounds, which is essential for understanding their potential applications in designing new materials and drugs (Arias-Pérez et al., 2003).
Electrophilic Fluorinating Agents
Stavber, Zupan, Poss, and Shia (1995) researched the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane derivatives as effective reagents for introducing fluorine atoms into organic molecules. This study highlights the potential of such bicyclic compounds in organic synthesis, especially in the field of fluorination reactions (Stavber, Zupan, Poss, & Shia, 1995).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQJPKMORWPZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502564 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
1127-13-5 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














